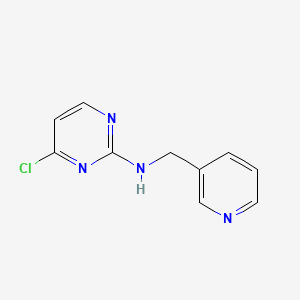
H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptides, like the one inquired about, are short chains of amino acids linked by peptide bonds and have significant roles in biological functions. They are synthesized through various methods, with solid-phase peptide synthesis being a common approach. This process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Synthesis Analysis
Peptides are synthesized using methodologies like the Merrifield solid-phase method, which allows for the sequential addition of amino acids to a resin-bound growing peptide chain. This method provides high efficiency and simplicity in synthesizing complex peptides (Wang et al., 1986).
Molecular Structure Analysis
The molecular structure of peptides is characterized by their primary sequence and the spatial arrangement of their atoms. Advanced techniques like X-ray crystallography and NMR spectroscopy are employed to elucidate these structures, providing insights into their functional roles in biological systems.
Chemical Reactions and Properties
Peptides undergo specific chemical reactions, including the formation of disulfide bonds between cysteine residues, which play critical roles in defining their three-dimensional structures and functionalities. Enzymatic assays and chemical modifications are used to study these properties and their implications on peptide activity (McCormick et al., 1987).
作用机制
Target of Action
It’s worth noting that the sequence is a peptide, which could potentially interact with a variety of cellular targets, including receptors, enzymes, and other proteins .
Mode of Action
The mode of action of this peptide is likely to involve binding to its target protein and modulating its function. This could involve altering the conformation of the target protein, blocking or enhancing its activity, or triggering a signaling cascade . The exact details would depend on the specific target and the context in which the peptide is acting.
Biochemical Pathways
The peptide could potentially affect a variety of biochemical pathways, depending on its target. For example, if the target is a receptor, the peptide could modulate signal transduction pathways. If the target is an enzyme, the peptide could affect metabolic pathways . The exact pathways affected would depend on the specific target and the biological context.
Pharmacokinetics
The pharmacokinetics of this peptide would depend on a variety of factors, including its size, charge, hydrophobicity, and the presence of any modifications. In general, peptides are rapidly metabolized and cleared from the body, which can limit their bioavailability . Various strategies can be used to improve the pharmacokinetics of peptides, such as incorporating non-natural amino acids, cyclizing the peptide, or conjugating it to a carrier molecule .
Result of Action
The molecular and cellular effects of the peptide’s action would depend on its target and the biochemical pathways it affects. This could range from changes in gene expression, alterations in cellular metabolism, modulation of cell signaling, or even cell death . The exact effects would depend on the specific target and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the peptide. For example, the presence of proteases could lead to rapid degradation of the peptide, reducing its efficacy. Similarly, the pH and ionic strength of the environment could affect the peptide’s conformation and its ability to bind to its target . Therefore, these factors need to be carefully considered when developing peptides as therapeutic agents.
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound Cys", "Fmoc-Ser-OH", "Fmoc-Leu-OH", "Fmoc-Met-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Glu(OtBu)-OH", "Resin-bound Val", "Fmoc-Tyr-OH", "Fmoc-Phe-OH", "Resin-bound His", "Fmoc-Ile-OH", "Fmoc-Trp-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Ser-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Ile-OH", "Fmoc-Ile-OH", "Fmoc-Val-OH", "Fmoc-Trp-OH", "Fmoc-Val-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Pro-OH" ], "Reaction": [ "Deprotection of the resin-bound Cys using TFA", "Coupling of Fmoc-Ser-OH to the resin-bound Cys using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Cys(Trt)-OH to the resin-bound Cys-Ser using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ser-OH to the resin-bound Cys-Ser-Cys using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Leu-OH to the resin-bound Cys-Ser-Cys-Ser using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Met-OH to the resin-bound Cys-Ser-Cys-Ser-Leu using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Asp(OtBu)-OH to the resin-bound Cys-Ser-Cys-Ser-Leu-Met using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Lys(Boc)-OH to the resin-bound Cys-Ser-Cys-Ser-Leu-Met-Asp using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Glu(OtBu)-OH to the resin-bound Cys-Ser-Cys-Ser-Leu-Met-Asp-Lys using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Cys(Trt)-OH to the resin-bound Val using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Tyr-OH to the resin-bound Cys-Val using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Phe-OH to the resin-bound Cys-Val-Tyr using HBTU/HOBt/DIPEA", "Coupling of Fmoc-His(Trt)-OH to the resin-bound His using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ile-OH to the resin-bound His using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Trp-OH to the resin-bound His-Ile using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Val-OH to the resin-bound His-Ile-Trp using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Asn(Trt)-OH to the resin-bound His-Ile-Trp-Val using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Thr(tBu)-OH to the resin-bound His-Ile-Trp-Val-Asn using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Cys(Trt)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Cys(Trt)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ser-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys using HBTU/HOBt/DIPEA", "Coupling of Fmoc-His(Trt)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Asp(OtBu)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ile-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ile-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Val-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile-Ile using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Trp-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile-Ile-Val using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Asn(Trt)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile-Ile-Val-Trp using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Thr(tBu)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile-Ile-Val-Trp-Asn using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Pro-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile-Ile-Val-Trp-Asn-Thr using HBTU/HOBt/DIPEA" ] } | |
CAS 编号 |
120796-99-8 |
分子式 |
C193H289N49O58S5 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



